N-(4-bromophenyl)-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide
CAS No.:
Cat. No.: VC14960780
Molecular Formula: C15H12BrN3OS
Molecular Weight: 362.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H12BrN3OS |
|---|---|
| Molecular Weight | 362.2 g/mol |
| IUPAC Name | N-(4-bromophenyl)-4-methyl-2-pyrrol-1-yl-1,3-thiazole-5-carboxamide |
| Standard InChI | InChI=1S/C15H12BrN3OS/c1-10-13(21-15(17-10)19-8-2-3-9-19)14(20)18-12-6-4-11(16)5-7-12/h2-9H,1H3,(H,18,20) |
| Standard InChI Key | TXXHUIALXYOQTD-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(SC(=N1)N2C=CC=C2)C(=O)NC3=CC=C(C=C3)Br |
Introduction
N-(4-bromophenyl)-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide is a synthetic organic compound that has garnered attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This compound is part of a broader class of thiazole derivatives, which are known for their diverse pharmacological properties, including antimicrobial and anticancer activities.
Biological Activities
Thiazole derivatives have been extensively studied for their antimicrobial and anticancer properties. Although specific biological activity data for N-(4-bromophenyl)-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide is not available, related compounds have shown promising results in these areas.
Antimicrobial Activity
Thiazole compounds are known to exhibit activity against both Gram-positive and Gram-negative bacteria, as well as fungal species. This activity is often evaluated using turbidimetric methods to assess the inhibition of microbial growth .
Anticancer Activity
Some thiazole derivatives have demonstrated anticancer potential, particularly against estrogen receptor-positive breast cancer cell lines like MCF7. The Sulforhodamine B (SRB) assay is commonly used to evaluate the cytotoxic effects of these compounds on cancer cells .
Availability and Applications
N-(4-bromophenyl)-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide is available from chemical suppliers like ChemDiv, where it is marketed as a screening compound for research purposes. It is typically supplied in formats suitable for high-throughput screening, such as glass vials or 96-tube racks .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume